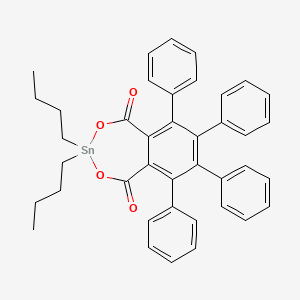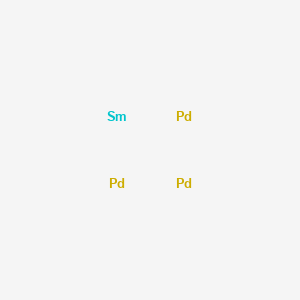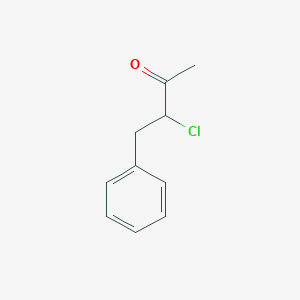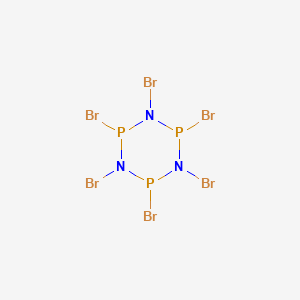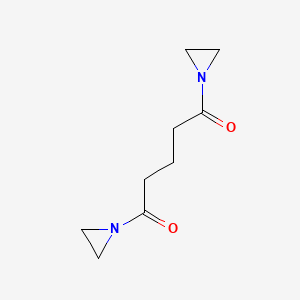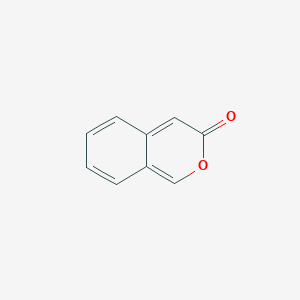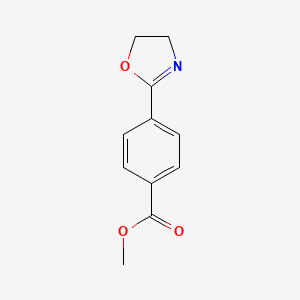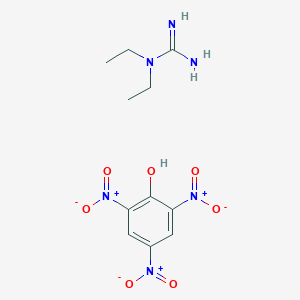
1,1-Diethylguanidine;2,4,6-trinitrophenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-Diethylguanidine;2,4,6-trinitrophenol is a compound formed by the combination of 1,1-Diethylguanidine and 2,4,6-trinitrophenol. 1,1-Diethylguanidine is an organic compound with the molecular formula C5H13N3, while 2,4,6-trinitrophenol, also known as picric acid, is a nitroaromatic compound with the molecular formula C6H3N3O7. The combination of these two compounds results in a complex with unique properties and applications.
準備方法
The synthesis of 1,1-Diethylguanidine;2,4,6-trinitrophenol involves the reaction of 1,1-Diethylguanidine with 2,4,6-trinitrophenol under controlled conditions. The reaction typically takes place in an organic solvent, such as ethanol or methanol, at room temperature. The resulting product is then purified through recrystallization or other suitable methods to obtain the desired compound .
化学反応の分析
1,1-Diethylguanidine;2,4,6-trinitrophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or hydrogen gas, resulting in the formation of reduced derivatives.
科学的研究の応用
1,1-Diethylguanidine;2,4,6-trinitrophenol has several scientific research applications, including:
Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is employed in biological studies to investigate its effects on different biological systems.
Medicine: The compound is studied for its potential therapeutic applications and its interactions with biological targets.
Industry: It is used in the production of explosives, dyes, and other industrial products
作用機序
The mechanism of action of 1,1-Diethylguanidine;2,4,6-trinitrophenol involves its interaction with molecular targets and pathways in biological systems. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biochemical and physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
類似化合物との比較
1,1-Diethylguanidine;2,4,6-trinitrophenol can be compared with other similar compounds, such as:
2,4,6-Trinitrotoluene (TNT): Both compounds are nitroaromatic explosives, but 2,4,6-trinitrophenol is more explosive than TNT.
2,4-Dinitrophenol: This compound is similar in structure but has different chemical and physical properties.
Nitrobenzene: Another nitroaromatic compound with distinct properties and applications.
This compound stands out due to its unique combination of properties from both 1,1-Diethylguanidine and 2,4,6-trinitrophenol, making it valuable in various scientific and industrial applications.
特性
CAS番号 |
18240-92-1 |
|---|---|
分子式 |
C11H16N6O7 |
分子量 |
344.28 g/mol |
IUPAC名 |
1,1-diethylguanidine;2,4,6-trinitrophenol |
InChI |
InChI=1S/C6H3N3O7.C5H13N3/c10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16;1-3-8(4-2)5(6)7/h1-2,10H;3-4H2,1-2H3,(H3,6,7) |
InChIキー |
HEHVUAOILBAGMT-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)C(=N)N.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


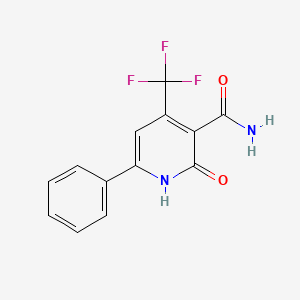
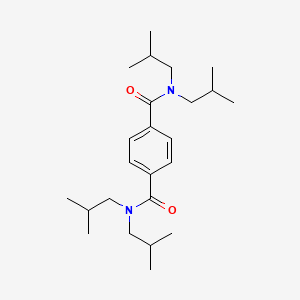
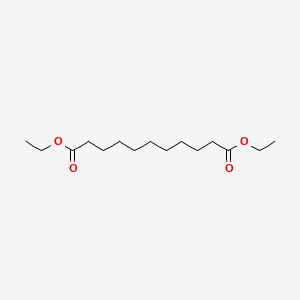
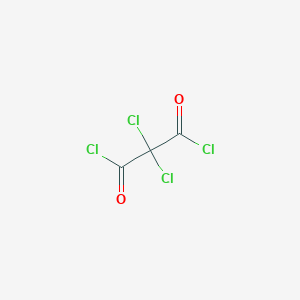
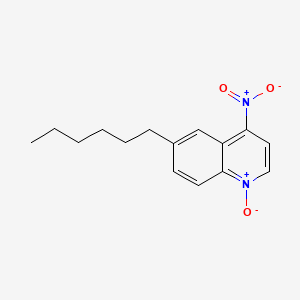
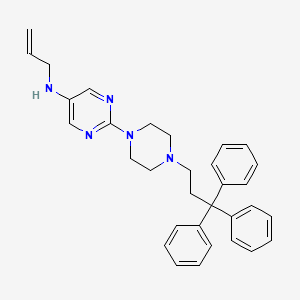
![Methyl (bicyclo[2.2.1]heptan-1-yl)acetate](/img/structure/B14708143.png)
